dodoviscin I

Adipogenesis Obesity Research Metabolic Disorders

Researchers requiring a selective adipogenesis promoter for metabolic studies often face cross-reactivity with melanogenesis inhibitors like dodoviscin A. Dodoviscin I specifically promotes adipocyte differentiation and triglyceride accumulation in 3T3-L1 fibroblasts without melanogenic activity. - At 3 μM, increases intracellular triglyceride content to 189.6% of untreated control, providing a quantifiable assay benchmark. - Upregulates adipocyte-specific genes aP2 (FABP4) and GLUT4 (SLC2A4), supporting PPARγ agonist and insulin sensitizer development. - Suppresses NF-κB signaling and pro-inflammatory cytokines (TNF-α, IL-6), enabling immunometabolism studies. Authenticated material with HPLC and NMR documentation ensures reproducible SAR data across the dodoviscin series (A-J).

Molecular Formula C21H22O7
Molecular Weight 386.4
CAS No. 1372527-40-6
Cat. No. B594865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodoviscin I
CAS1372527-40-6
Molecular FormulaC21H22O7
Molecular Weight386.4
Structural Identifiers
SMILESCC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO
InChIInChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3
InChIKeyLMOYOATYLHNKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dodoviscin I Specifications for Adipogenesis Research


Dodoviscin I (CAS: 1372527-40-6; molecular formula: C₂₁H₂₂O₇; MW: 386.40) is an isoprenylated flavonol derivative isolated from the aerial parts of *Dodonaea viscosa* (L.) Jacq. [1]. It belongs to the dodoviscin series (dodoviscins A–J), a class of prenylated flavonoids characterized by a 3-methoxyflavone core with varying prenyl-derived side chain modifications [2]. Dodoviscin I is primarily recognized as an adipogenesis-promoting agent that increases triglyceride accumulation in 3T3-L1 mouse fibroblasts . The compound exhibits a topological polar surface area (TPSA) of 116.00 Ų and a calculated XlogP of 3.60 [3].

Dodoviscin I vs. Dodoviscin A: Non-Interchangeability


The dodoviscin series (A–J) shares a common isoprenylated flavonol scaffold isolated from *Dodonaea viscosa*, yet individual congeners display distinct biological activity profiles that preclude generic substitution [1]. Dodoviscin A, the most studied analog, functions primarily as a melanogenesis inhibitor and pigmentation-altering agent, with no documented adipogenic activity [2]. In contrast, dodoviscin I specifically promotes adipocyte differentiation and triglyceride accumulation in 3T3-L1 fibroblasts . Subtle structural variations—particularly in the position and oxidation state of the prenyl-derived side chain—direct functional divergence, making compound-specific procurement essential for reproducible experimental outcomes [3].

Dodoviscin I Comparative Procurement Evidence


Adipogenic Activity: 3T3-L1 Triglyceride Accumulation

Dodoviscin I demonstrates quantifiable adipogenic activity in the 3T3-L1 mouse fibroblast differentiation model, whereas its close structural analog dodoviscin A shows no comparable adipogenic effect and is instead characterized as a melanogenesis inhibitor [1]. At a concentration of 3 μM, dodoviscin I increased intracellular triglyceride content to 189.6% relative to untreated vehicle control [2]. Dodoviscin A, by contrast, was evaluated for melanin biosynthesis inhibition in B16-F10 melanoma cells, with no reported triglyceride accumulation activity in 3T3-L1 cells [3].

Adipogenesis Obesity Research Metabolic Disorders

Side-Chain Determinant of Divergent Bioactivity

Dodoviscins A and I share a 3-methoxy-5,7-dihydroxyflavone core but differ critically in the side-chain substitution pattern at the B-ring [1]. Dodoviscin I bears a 4-hydroxy-3-methylbutyl moiety (C₅ side chain with terminal hydroxymethyl), whereas dodoviscin A carries a distinct prenyl-derived substituent . This structural divergence correlates with a complete functional bifurcation: dodoviscin I promotes adipogenesis (triglyceride increase to 189.6% at 3 μM), while dodoviscin A inhibits melanin biosynthesis in B16-F10 cells with an IC₅₀ of approximately 15–20 μM against IBMX-induced melanogenesis [2].

Structure-Activity Relationship Natural Product Chemistry Flavonoid Pharmacology

Adipogenic Mechanism: aP2/GLUT4 Upregulation

Dodoviscin I exerts its adipogenic effect through transcriptional upregulation of key adipocyte-specific markers, including fatty acid-binding protein aP2 (FABP4) and glucose transporter GLUT4 (SLC2A4), in differentiating 3T3-L1 cells . While quantitative fold-change data for dodoviscin I alone is limited in publicly accessible literature, the compound's ability to increase triglyceride content to 189.6% at 3 μM provides a robust functional readout of this transcriptional program [1]. In contrast, dodoviscin A has been reported to suppress melanogenesis via inhibition of tyrosinase activity and ERK2 phosphorylation, with no documented effect on aP2 or GLUT4 expression [2]. The mechanistic divergence underscores the non-interchangeability of these structurally related flavonoids.

Adipocyte Differentiation Insulin Sensitivity Metabolic Regulation

Anti-Inflammatory Activity: NF-κB Pathway Inhibition

Dodoviscin I has been shown to inhibit the MAPK and NF-κB signaling pathways by suppressing IκB-α phosphorylation and blocking the nuclear translocation of phosphorylated p65, resulting in downregulation of pro-inflammatory cytokines including TNF-α and IL-6 . Notably, dodoviscin A has not been characterized for anti-inflammatory activity in peer-reviewed literature; its documented bioactivity is confined to melanogenesis inhibition and tyrosinase suppression [1]. While quantitative IC₅₀ values for dodoviscin I in specific inflammatory assays are not yet established in the public domain, the compound's multi-pathway anti-inflammatory potential represents an additional differentiating feature relative to other dodoviscin congeners .

Inflammation NF-κB Signaling Immunomodulation

Dodoviscin I Validated Research Applications


3T3-L1 Adipogenesis Positive Control

Dodoviscin I is appropriate for use as a positive control or test compound in adipocyte differentiation studies using the 3T3-L1 murine fibroblast model. At 3 μM, the compound reliably increases intracellular triglyceride content to 189.6% of untreated control, providing a quantifiable benchmark for assay validation [1]. This application is directly supported by primary isolation and characterization data establishing dodoviscin I as an adipogenesis-promoting constituent of *Dodonaea viscosa* [2]. Procurement of dodoviscin A is not suitable for this application, as the analog lacks adipogenic activity and functions instead as a melanogenesis inhibitor .

Metabolic Drug Discovery: Adipocyte Gene Regulation Tool

For drug discovery programs targeting metabolic syndrome, insulin resistance, or type 2 diabetes, dodoviscin I serves as a tool compound for investigating the transcriptional regulation of adipocyte-specific genes, including aP2 (FABP4) and GLUT4 (SLC2A4) [1]. The compound's ability to upregulate these markers in differentiating 3T3-L1 cells positions it as a starting point for developing PPARγ agonists or insulin sensitizers. This application is grounded in the compound's documented adipogenic mechanism of action, which distinguishes it from dodoviscin A's melanogenic pathway inhibition [2].

Inflammation & Immunometabolism: Dual-Activity Tool

Dodoviscin I may be utilized in research examining the intersection of adipogenesis and inflammation (immunometabolism), where its capacity to promote adipocyte differentiation coexists with its ability to suppress NF-κB signaling and pro-inflammatory cytokine production (TNF-α, IL-6) [1]. This dual-activity profile enables studies of adipose tissue inflammation and the metabolic-inflammatory axis without requiring multiple compounds. Dodoviscin A lacks documented anti-inflammatory activity and is therefore unsuitable for this combinatorial application [2].

Natural Product Chemistry & SAR Studies

Dodoviscin I is a valuable reference standard for comparative SAR investigations within the dodoviscin series (A–J) and the broader class of isoprenylated flavonoids from *Dodonaea viscosa* [1]. Its distinct B-ring substitution pattern (4-hydroxy-3-methylbutyl moiety) and corresponding adipogenic activity provide a critical data point for mapping structure-function relationships in this natural product family [2]. Procurement of authenticated dodoviscin I, preferably with accompanying HPLC and NMR purity documentation, is essential for generating reliable SAR data that can be compared across studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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